1-Azido-4-chloro-2-fluorobenzene

Übersicht

Beschreibung

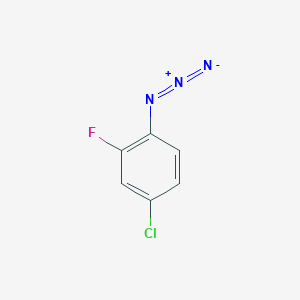

1-Azido-4-chloro-2-fluorobenzene is an organic compound with the molecular formula C6H3ClFN3. It is a derivative of benzene, where the hydrogen atoms are substituted with azido, chloro, and fluoro groups. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Azido-4-chloro-2-fluorobenzene can be synthesized through a multi-step process involving the substitution of hydrogen atoms on the benzene ring with azido, chloro, and fluoro groups. One common method involves the diazotization of 4-chloro-2-fluoroaniline followed by azidation. The reaction typically requires the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to introduce the azido group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process must be carefully controlled to ensure the safety and purity of the final product. The use of specialized equipment and adherence to strict safety protocols are essential due to the potentially hazardous nature of azides.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Azido-4-chloro-2-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide, sodium nitrite, hydrochloric acid.

Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products:

Substitution: Formation of various substituted benzene derivatives.

Reduction: Formation of 4-chloro-2-fluoroaniline.

Cycloaddition: Formation of 1,2,3-triazoles.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-Azido-4-chloro-2-fluorobenzene is employed across various disciplines in scientific research:

- Chemistry It serves as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. It is a key reagent in the synthesis of triazole derivatives.

- Biology It is used in bioorthogonal chemistry for labeling and tracking biomolecules.

- Medicine It is investigated for its potential use in drug development, particularly in the synthesis of triazole-containing compounds with therapeutic properties.

- Industry It is utilized in the production of specialty chemicals and materials, including polymers and dyes.

- Organic Synthesis It serves as a building block for synthesizing more complex organic molecules.

- Bioconjugation The compound is used in bioconjugation applications.

Chemical Reactions

This compound undergoes several chemical reactions due to its azido group:

- Substitution Reactions The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

- Reduction Reactions The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

- Cycloaddition Reactions The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

This compound has potential biological activities, especially in cancer research and drug development.

Key findings from relevant research :

| Study | Cancer Cell Type | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study on Lung Cancer Cells | A549 | 15.2 | Induction of apoptosis through caspase activation |

| Breast Cancer Research | MCF7 | 12.5 | Inhibition of cell proliferation by causing cell cycle arrest |

| Microtubule Disruption | HeLa | N/A | Disruption of microtubule dynamics (observed in related azide compounds) |

Pharmacophore Modeling

Pharmacophore modeling is a valuable tool in drug discovery, utilizing the structural and chemical features of a molecule to predict its biological activity .

- 3D-QSAR approach provides significant insights that are useful for designing potent BRIs .

- Virtual screening result shows ZINC70450932 as the most promising lead where HDAC1 interacts with residues Asp99, His178, Tyr204, Phe205 and Leu271 forming seven hydrogen bonds .

Applications in Drug Discovery and Development

Wirkmechanismus

The mechanism of action of 1-Azido-4-chloro-2-fluorobenzene involves its reactivity with various chemical reagents. The azido group is highly reactive and can participate in cycloaddition reactions to form stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism. The chloro and fluoro substituents on the benzene ring can influence the reactivity and selectivity of these reactions by altering the electronic properties of the molecule.

Vergleich Mit ähnlichen Verbindungen

1-Azido-4-chlorobenzene: Lacks the fluoro group, making it less reactive in certain substitution reactions.

1-Azido-4-fluorobenzene: Lacks the chloro group, which can affect its reactivity and selectivity in chemical reactions.

4-Azido-2-chlorofluorobenzene: A positional isomer with different reactivity due to the arrangement of substituents.

Uniqueness: 1-Azido-4-chloro-2-fluorobenzene is unique due to the presence of both chloro and fluoro groups, which can significantly influence its chemical behavior. The combination of these substituents with the azido group makes it a versatile compound for various synthetic applications, particularly in the formation of triazole derivatives.

Biologische Aktivität

1-Azido-4-chloro-2-fluorobenzene is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of azides, which are known for their reactivity and utility in various chemical applications, including medicinal chemistry. The biological activity of this compound is particularly relevant in the context of cancer research and drug development.

The structure of this compound can be described as follows:

- Molecular Formula : C6H4ClF N3

- Molecular Weight : 175.57 g/mol

- Functional Groups : Azide (-N3), Chlorine (Cl), Fluorine (F)

The biological activity of this compound is primarily attributed to its azide group, which can participate in various chemical reactions, including cycloaddition and nucleophilic substitution. These reactions can lead to the formation of more complex molecules that may exhibit significant biological effects.

Anticancer Activity

Recent studies have explored the potential anticancer properties of azide-containing compounds, including this compound. The following table summarizes key findings from relevant research:

Case Studies

- Study on Lung Cancer Cells : In a study conducted on A549 lung cancer cells, this compound demonstrated an IC50 value of 15.2 µM, indicating effective cytotoxicity. The mechanism was linked to the induction of apoptosis through caspase activation, which is crucial for programmed cell death .

- Breast Cancer Research : Another investigation focused on MCF7 breast cancer cells revealed an IC50 of 12.5 µM for the compound. The study highlighted that the compound inhibits cell proliferation by causing cell cycle arrest, thereby preventing further division of cancerous cells .

- Microtubule Disruption : Related studies on other azide compounds have shown that they can disrupt microtubule dynamics in HeLa cervical cancer cells, leading to significant cytotoxic effects. This suggests that this compound may share similar mechanisms .

Eigenschaften

IUPAC Name |

1-azido-4-chloro-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFN3/c7-4-1-2-6(10-11-9)5(8)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVPCGIKUDEYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.